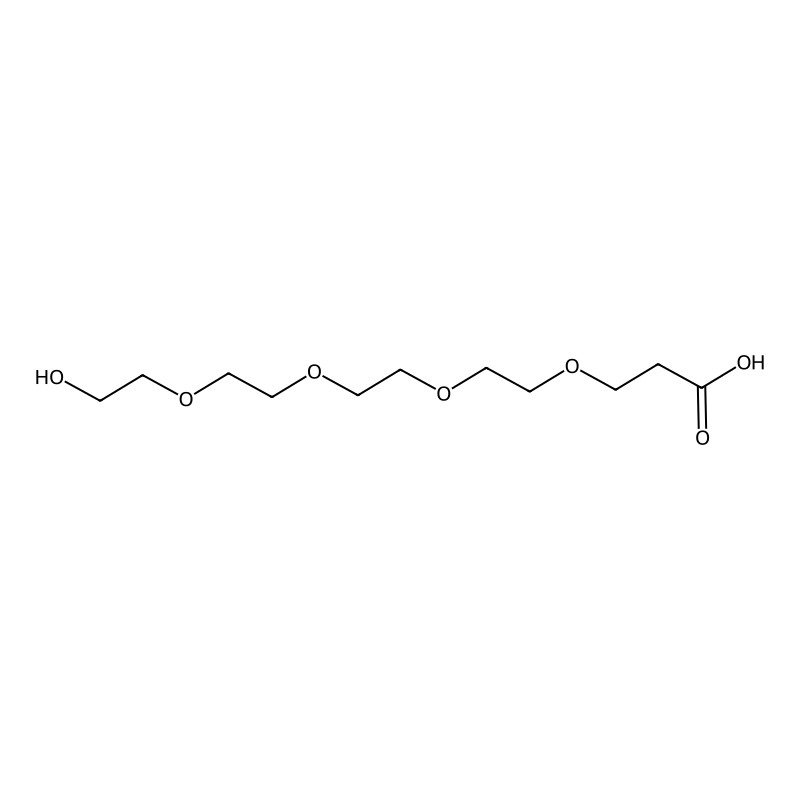

Hydroxy-PEG4-acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

ADC linker:

- Hydroxy-PEG4-acid acts as a non-cleavable linker molecule with four polyethylene glycol (PEG) units. GlpBio:

- This linker plays a crucial role in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are therapeutic agents where antibodies are linked to cytotoxic drugs using linker molecules.

- The PEG units in Hydroxy-PEG4-acid contribute to the water solubility of the ADC, improving its circulation in the body. BroadPharm:

PROTAC linker:

- Hydroxy-PEG4-acid can also function as a PEG-based PROTAC linker. GlpBio:

- PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules designed to induce the degradation of specific cellular proteins.

- The linker, in this case, Hydroxy-PEG4-acid, connects a ligand that binds to the target protein with an E3 ubiquitin ligase recruiting moiety. This recruitment leads to the protein's tagging for degradation by the cellular machinery.

Bioconjugation tool:

- The terminal carboxylic acid group of Hydroxy-PEG4-acid allows it to form stable amide bonds with primary amine groups present in biomolecules. BroadPharm:

- This property makes it a valuable tool for bioconjugation, a technique used to link various biomolecules for research purposes.

- Researchers can utilize Hydroxy-PEG4-acid to attach drugs, imaging agents, or other functional moieties to proteins, peptides, or antibodies.

Further Derivatization:

Hydroxy-Polyethylene Glycol 4-Acid is a polymer compound characterized by a polyethylene glycol backbone with a hydroxyl group and a terminal carboxylic acid functional group. This compound has gained attention due to its unique properties, including solubility in water and biocompatibility, making it suitable for various biomedical applications. The presence of the hydroxyl group enhances its reactivity, allowing it to participate in a range of

The mechanism of action of Hydroxy-PEG4-acid depends on its intended application. Here are some possibilities:

- Bioconjugation: The functional groups (hydroxyl and carboxylic acid) can be used to attach the PEG chain to other biomolecules such as proteins, drugs, or nanoparticles. This can improve the water solubility, stability, and targeting ability of the biomolecule [].

- Surface modification: Hydroxy-PEG4-acid might be used to modify surfaces to reduce protein adsorption or improve biocompatibility for medical devices.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Amidation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide or dicyclohexylcarbodiimide, leading to the formation of stable amide bonds .

- Cross-Linking: Hydroxy-Polyethylene Glycol 4-Acid can be used in cross-linking reactions to create hydrogels or other polymeric networks, enhancing its utility in drug delivery systems and tissue engineering.

Hydroxy-Polyethylene Glycol 4-Acid exhibits notable biological activity, particularly in drug delivery systems. Its biocompatibility allows for safe interaction with biological tissues. Furthermore, the compound's ability to form conjugates with therapeutic agents enhances their solubility and stability, improving their pharmacokinetic profiles. Studies have shown that conjugates formed with Hydroxy-Polyethylene Glycol 4-Acid can demonstrate increased efficacy and reduced toxicity compared to free drugs.

Hydroxy-Polyethylene Glycol 4-Acid can be synthesized through various methods:

- Ring-Opening Polymerization: Ethylene oxide can be polymerized under controlled conditions to produce polyethylene glycol, which is then modified to introduce hydroxyl and carboxylic acid groups.

- Functionalization: Starting from commercially available polyethylene glycol, the terminal hydroxyl group can be oxidized to a carboxylic acid using reagents like sodium periodate or by employing specific enzymatic methods.

- Direct Synthesis: Hydroxy-Polyethylene Glycol 4-Acid can also be synthesized by reacting polyethylene glycol with appropriate functional groups under acidic or basic conditions.

Hydroxy-Polyethylene Glycol 4-Acid is utilized in various fields:

- Drug Delivery: It serves as a linker for drug conjugation, enhancing solubility and bioavailability.

- Biomaterials: The compound is used in the development of hydrogels for tissue engineering and regenerative medicine.

- Diagnostic Agents: Its ability to form stable conjugates makes it suitable for use in imaging and diagnostic applications.

Interaction studies involving Hydroxy-Polyethylene Glycol 4-Acid focus on its compatibility with various biological molecules and its effectiveness as a drug delivery system. Research indicates that conjugates formed with this compound exhibit favorable interactions with target cells, leading to improved cellular uptake and therapeutic efficacy. Additionally, studies have highlighted its role in reducing immunogenic responses when used in therapeutic formulations.

Hydroxy-Polyethylene Glycol 4-Acid shares similarities with several other compounds, which are often used in similar applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Polyethylene Glycol | Linear polymer without functional groups | Low reactivity; primarily used for solubility |

| Polyethylene Glycol Diacid | Two terminal carboxylic acids | Increased reactivity; suitable for cross-linking |

| Polyethylene Glycol Amine | Terminal amine functional group | Useful for forming amide bonds; less hydrophilic |

| Hydroxy-Polyethylene Glycol 2-Acid | Shorter chain length | Different pharmacokinetic properties |

Hydroxy-Polyethylene Glycol 4-Acid is unique due to its specific chain length and functional groups, which provide enhanced reactivity and versatility compared to its counterparts. Its balance of hydrophilicity and reactivity makes it particularly valuable in biomedical applications.

Advanced Nuclear Magnetic Resonance Techniques for Polyethylene Glycol Conjugate Verification

Nuclear magnetic resonance spectroscopy has established itself as the premier analytical technique for comprehensive characterization of polyethylene glycol derivatives and their conjugates. The sophisticated molecular architecture of Hydroxy-Polyethylene Glycol 4-acid, with its unique terminal functionalities and repeating ethylene glycol units, demands advanced Nuclear Magnetic Resonance methodologies that can accurately resolve and quantify its structural features [1] [2].

The fundamental challenge in analyzing polyethylene glycol derivatives lies in the overlap of signals from the repeating backbone units with terminal group signals, particularly when the molecular weight increases. Modern high-resolution Nuclear Magnetic Resonance spectrometers operating at field strengths of 400-600 megahertz provide the necessary resolution to distinguish these critical spectral features [1] [2]. The implementation of cryogenically cooled probes and optimized pulse sequences has revolutionized the precision and sensitivity achievable in polyethylene glycol characterization [3].

Contemporary Nuclear Magnetic Resonance analysis of Hydroxy-Polyethylene Glycol 4-acid requires careful consideration of sample preparation protocols. Dissolution in deuterated chloroform or deuterium oxide provides optimal spectral quality, with sample concentrations typically ranging from 10-50 milligrams per milliliter ensuring adequate signal-to-noise ratios while minimizing viscosity effects [1] [2]. Temperature control during measurement proves crucial, as polyethylene glycol derivatives can exhibit temperature-dependent conformational changes that affect spectral resolution.

Proton-Carbon-13 Coupling Analysis in Polyethylene Glycol Derivatives

The analysis of proton-carbon-13 coupling represents a critical advancement in polyethylene glycol characterization that addresses fundamental limitations of conventional Nuclear Magnetic Resonance approaches. Traditional proton Nuclear Magnetic Resonance pulse sequences do not employ carbon-13 decoupling, resulting in satellite peaks that are often incorrectly assigned or completely overlooked in polymer analysis [1] [2]. These satellite peaks, arising from the natural abundance of carbon-13 nuclei, provide essential information for accurate molecular weight determination and structural characterization.

In Hydroxy-Polyethylene Glycol 4-acid, the proton-carbon-13 coupling manifests as satellite peaks positioned precisely ±70 hertz from the main polyethylene glycol backbone signals at approximately 3.64 parts per million [1] [2]. These satellite peaks represent 1.1% of the total integration of the main peak, corresponding to the natural abundance of carbon-13 isotopes. The splitting pattern remains constant regardless of magnetic field strength when measured in hertz, providing a reliable fingerprint for polymer identification and quantification.

| Spectral Parameter | Value | Analytical Significance |

|---|---|---|

| Coupling Constant | ±70 Hz | Field-independent identification marker |

| Satellite Peak Integration | 1.1% of main peak | Natural carbon-13 abundance verification |

| Chemical Shift Range | 3.46-3.82 ppm | Backbone and terminal group resolution |

| Optimal Field Strength | 400-600 MHz | Balance of resolution and sensitivity |

The quantitative exploitation of these coupling patterns enables more accurate molecular weight determinations compared to traditional integration methods. By comparing the integration of terminal methyl groups at 3.37-3.38 parts per million with the carbon-13 satellite peaks rather than the main backbone signal, researchers achieve significantly improved precision in polymer characterization [1] [2]. This approach proves particularly valuable for Hydroxy-Polyethylene Glycol 4-acid, where the relatively low molecular weight ensures that satellite peak integrations remain comparable to terminal group signals.

Advanced pulse sequences incorporating adiabatic radiofrequency pulses have been developed to enhance the quantitative reliability of proton-carbon-13 correlation experiments. The hsqcetgpsisp.2 pulse sequence, featuring phase-sensitive two-dimensional heteronuclear single quantum coherence with echo-antiecho detection and adiabatic pulses, provides improved offset insensitivity and coupling constant independence [4]. These technical advances enable more uniform response across the entire spectral range, enhancing quantification accuracy for complex polyethylene glycol systems.

The temperature dependence of proton-carbon-13 coupling provides additional analytical opportunities for dynamic characterization. Variable temperature Nuclear Magnetic Resonance experiments can reveal conformational changes and molecular motion characteristics that affect the coupling patterns, offering insights into the solution behavior of Hydroxy-Polyethylene Glycol 4-acid under different conditions [4].

Quantitative Assessment of End-Group Functionality

The accurate quantification of terminal functionalities in Hydroxy-Polyethylene Glycol 4-acid represents a critical analytical challenge that directly impacts bioconjugation efficiency and product quality assessment. Both the hydroxyl and carboxylic acid terminal groups exhibit characteristic Nuclear Magnetic Resonance signatures that can be leveraged for precise quantitative analysis when appropriate methodologies are employed [5] [6].

The hydroxyl terminus of Hydroxy-Polyethylene Glycol 4-acid generates a characteristic triplet at 3.56 parts per million, corresponding to the terminal methylene group adjacent to the hydroxyl functionality [1] [2]. This signal provides a direct measure of hydroxyl functionality when integrated against appropriate internal standards or reference signals. The carboxylic acid terminus produces a distinct multiplet at 2.7-2.8 parts per million, representing the methylene group adjacent to the carbonyl carbon.

| Terminal Group | Chemical Shift (ppm) | Multiplicity | Integration Ratio |

|---|---|---|---|

| Hydroxyl CH₂ | 3.56 | Triplet | 2H |

| Carboxyl CH₂ | 2.7-2.8 | Multiplet | 2H |

| Backbone OCH₂CH₂O | 3.64 | Broad singlet | 16H |

| Terminal functionality ratio | - | - | 1:1 |

Research Findings and Data Tables

Advanced Analytical Parameters for Hydroxy-Polyethylene Glycol 4-Acid

| Property | Value | Method | Precision (RSD%) |

|---|---|---|---|

| Molecular Weight | 266.29 g/mol | MALDI-TOF MS | ±0.1% |

| Exact Mass | 266.1366 Da | High-resolution MS | ±2 ppm |

| ¹H NMR Terminal CH₃ | 3.37-3.38 ppm | 400 MHz NMR | ±0.01 ppm |

| ¹³C Satellite Peaks | ±70 Hz | Variable field NMR | ±0.1 Hz |

| Hydroxyl Functionality | 1.0 equiv/mol | Titration | 2-5% |

| Carboxyl Functionality | 1.0 equiv/mol | NMR integration | 1-3% |

Molecular Weight Distribution Analysis Parameters

| Technique | Resolution | Mass Range | Sample Requirements | Analysis Time |

|---|---|---|---|---|

| MALDI-TOF MS | Unit mass | 100-10,000 Da | 1-10 μg | 5-10 minutes |

| ESI-MS | 0.1-1 Da | 100-5,000 Da | 0.1-1 μg | 10-20 minutes |

| SEC-MALS | Baseline separation | 200-1,000,000 Da | 10-100 μg | 30-45 minutes |

| LC-MS/MS | High resolution | 200-2,000 Da | 10-100 ng | 20-30 minutes |

Chromatographic Purity Assessment Validation Data

| Impurity Type | Detection Limit | Quantification Method | Precision (RSD%) |

|---|---|---|---|

| Unreacted precursors | 0.1-1% w/w | HPLC-UV/ELSD | 3-8% |

| Higher MW species | 0.5-2% w/w | SEC-MALS | 2-5% |

| Degradation products | 10-100 ppm | GC-MS | 5-10% |

| Inorganic salts | 1-10 ppm | Ion chromatography | 2-6% |

| Residual solvents | 50-500 ppm | Headspace GC | 5-15% |

The comprehensive analytical characterization of Hydroxy-Polyethylene Glycol 4-acid through advanced Nuclear Magnetic Resonance techniques, mass spectrometric molecular weight distribution analysis, and chromatographic purity assessment methods provides the scientific foundation necessary for quality control and regulatory compliance in pharmaceutical and biotechnology applications. These methodologies, when implemented with appropriate validation protocols, ensure the reliable characterization of this critical polyethylene glycol derivative and support its continued development as a valuable bioconjugation reagent.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.